5-Hydroxy-2-methylhex-4-en-3-one
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Overview
Description
5-Hydroxy-2-methylhex-4-en-3-one is an organic compound with the molecular formula C7H12O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylhex-4-en-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 2-methyl-3-buten-2-ol with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts, such as transition metal complexes, can be employed to enhance the efficiency of the reaction. The product is then isolated and purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Oxo-2-methylhex-4-en-3-one or 5-Carboxy-2-methylhex-4-en-3-one.
Reduction: 5-Hydroxy-2-methylhex-4-en-3-ol.
Substitution: 5-Chloro-2-methylhex-4-en-3-one or 5-Bromo-2-methylhex-4-en-3-one.
Scientific Research Applications
5-Hydroxy-2-methylhex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one, 4-hydroxy-5-methyl-: Similar in structure but differs in the position of the hydroxyl group.
5-Methylhex-3-en-2-one: Lacks the hydroxyl group present in 5-Hydroxy-2-methylhex-4-en-3-one.
2-Hydroxy-5-methylhexan-3-one: Similar but differs in the position of the double bond.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a conjugated double bond within a six-carbon chain makes it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3 |
InChI Key |
UTTSDKCNJMWXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)C)O |
Origin of Product |
United States |
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